N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and nitro groups, a hydrazinyl linkage, and a benzamide moiety with chloro and fluoro substituents. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate precursors, such as 2,4-diamino-6-nitropyrimidine, under controlled conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through a reaction with hydrazine hydrate, forming the hydrazinyl-pyrimidine intermediate.
Coupling with Benzamide: The final step involves coupling the hydrazinyl-pyrimidine intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The chloro and fluoro substituents on the benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with different nucleophiles.
Scientific Research Applications
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target. For example, the amino and nitro groups on the pyrimidine ring may interact with enzyme active sites, while the hydrazinyl and benzamide moieties provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitropyrimidine: Shares the pyrimidine core but lacks the hydrazinyl and benzamide moieties.
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamide: Similar structure but without the chloro and fluoro substituents on the benzamide moiety.
Uniqueness
N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzamide moiety enhances its reactivity and potential interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-chloro-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN7O4/c14-6-2-1-3-7(15)9(6)13(24)17-4-8(23)20-21-12-10(22(25)26)11(16)18-5-19-12/h1-3,5H,4H2,(H,17,24)(H,20,23)(H3,16,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCVDPIUGAZFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.